molecular formula C6H9KO8 B1260149 Potassium bisaccharate CAS No. 576-42-1

Potassium bisaccharate

Cat. No.: B1260149
CAS No.: 576-42-1
M. Wt: 248.23 g/mol
InChI Key: UBYZGUWQNIEQMH-UHFFFAOYSA-M
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Safety and Hazards

Potassium Bisaccharate should be handled with care to avoid contact with skin and eyes . It is advised against for medicinal, household, or other uses . It is considered toxic and contains a pharmaceutically active ingredient .

Future Directions

Future research could focus on the synthesis of Potassium Bisaccharate derivatives with improved solubility and biological properties . Other future directions could include investigating the potential applications of this compound in the fields of nanotechnology and biotechnology .

Mechanism of Action

Target of Action

Potassium bisaccharate, also known as D-Glucaric acid monopotassium salt, is a derivative of glucose after oxidation . It is present in plants and animals . The primary targets of this compound are the biochemical pathways involving glucuronic acid cycles and their associated metabolic processes .

Mode of Action

This compound is the potassium salt form of saccharic acid . It plays a crucial role in the regulation of potassium homeostasis in the body . All cells possess a ubiquitous Na-K ATPase exchanger, which pumps Na out of and K into the cell, leading to a K gradient across the cell membrane . This gradient is partially responsible for maintaining the membrane potential .

Biochemical Pathways

This compound is extensively used in research focused on biochemical pathways involving glucuronic acid cycles and their associated metabolic processes . It is pivotal for investigating the role of glucuronic acid pathways in detoxification processes where toxins and drugs are metabolized into more water-soluble compounds for excretion .

Pharmacokinetics

It is known that potassium plays a critical role in maintaining cellular function . Disturbances of potassium levels increase susceptibility to cardiac arrhythmia, drug toxicities, and sudden cardiac death . These abnormalities are of particular concern in patients with heart failure .

Result of Action

The action of this compound results in the regulation of potassium homeostasis in the body . It helps in elucidating the enzyme-mediated transformations that glucuronic acid undergoes, which are crucial for understanding various metabolic diseases and conditions related to the excretory system of organisms .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of other ions in the environment can affect the efficiency of the Na-K ATPase exchanger . Additionally, the pH of the solution can influence the solubility of this compound .

Biochemical Analysis

Biochemical Properties

Potassium bisaccharate plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of D-Glucaro-1,4-lactone Monohydrate, an anticancer agent . It interacts with various enzymes, proteins, and other biomolecules. For instance, D-saccharic acid, a component of this compound, is known to lower cholesterol and has chemotherapeutic properties . It also exhibits antimutagenic activity, making it a valuable compound in biochemical research and applications.

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in cell function, including alterations in metabolic pathways and enzyme activities. For example, this compound’s role in lowering cholesterol and its chemotherapeutic properties suggest its impact on cellular metabolism and gene expression related to these processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interaction with enzymes involved in cholesterol metabolism and its chemotherapeutic properties indicate its ability to modulate enzyme activities and gene expression . These interactions are crucial for understanding the compound’s mechanism of action in various biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability, degradation, and long-term effects on cellular function are important considerations. This compound is hygroscopic and should be stored under inert atmosphere conditions to maintain its stability . Studies have shown that the compound’s effects on cellular function can vary depending on its stability and degradation over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, with higher doses potentially leading to toxic or adverse effects . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to cholesterol metabolism and chemotherapeutic processes. The compound interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels . These interactions are essential for understanding the compound’s role in biochemical processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement and localization within cells . These interactions are crucial for understanding how the compound accumulates and exerts its effects in different cellular compartments.

Subcellular Localization

This compound’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its role in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Saccharic acid potassium salt can be synthesized by reacting gluconic acid with potassium hydroxide. The reaction occurs in an aqueous solution at a temperature of 60-80°C. The resulting solution is then concentrated and allowed to crystallize, resulting in potassium bisaccharate crystals .

Industrial Production Methods: The industrial production of D-Saccharic acid potassium salt involves the chemical oxidation of glucose with nitric acid. This method is efficient and yields a high purity product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Properties

IUPAC Name

potassium;2,3,4,5,6-pentahydroxy-6-oxohexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O8.K/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;/h1-4,7-10H,(H,11,12)(H,13,14);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBYZGUWQNIEQMH-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(=O)[O-])O)O)(C(C(=O)O)O)O.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9KO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White to off-white powder; [GFS Chemicals MSDS]
Record name Potassium hydrogen glucarate
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CAS No.

576-42-1
Record name Potassium hydrogen saccharate
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Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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